molecular formula C10H10N2O B2398235 1-Methoxyisoquinolin-5-amine CAS No. 72678-02-5

1-Methoxyisoquinolin-5-amine

Cat. No.: B2398235
CAS No.: 72678-02-5
M. Wt: 174.203
InChI Key: WMABIBWLZLPHKF-UHFFFAOYSA-N
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Description

1-Methoxyisoquinolin-5-amine is an organic compound with the molecular formula C₁₀H₁₀N₂O It is a derivative of isoquinoline, featuring a methoxy group at the first position and an amine group at the fifth position on the isoquinoline ring

Scientific Research Applications

1-Methoxyisoquinolin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 1-Methoxyisoquinolin-5-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-5-amine can be synthesized through several methods. One common approach involves the reduction of 1-chloro-5-nitroisoquinoline, followed by methoxylation. The reaction typically requires a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere to reduce the nitro group to an amine. The methoxylation step can be achieved using methanol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted isoquinoline compounds.

Mechanism of Action

The mechanism of action of 1-Methoxyisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the methoxy and amine groups.

    1-Methoxyisoquinoline: Similar structure but without the amine group.

    5-Aminoisoquinoline: Similar structure but without the methoxy group.

Uniqueness: 1-Methoxyisoquinolin-5-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to its similar compounds.

Properties

IUPAC Name

1-methoxyisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-8-3-2-4-9(11)7(8)5-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMABIBWLZLPHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72678-02-5
Record name 1-methoxyisoquinolin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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